molecular formula C9H9N3O B3045657 [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol CAS No. 111205-02-8

[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol

Cat. No. B3045657
CAS RN: 111205-02-8
M. Wt: 175.19 g/mol
InChI Key: NOXMQACPPMNESW-UHFFFAOYSA-N
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Description

“[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Molecular Structure Analysis

The molecular structure of “[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol” is characterized by an imidazole ring attached to a pyridine ring via a methanol group . The InChI code for this compound is 1S/C9H10N4/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13/h1-4,6-7H,5,10H2 .


Physical And Chemical Properties Analysis

“[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol” has a molecular weight of 174.21 g/mol . It is a solid at room temperature . The InChI code for this compound is 1S/C9H10N4/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13/h1-4,6-7H,5,10H2 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of imidazole derivatives, including compounds related to "[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol," has been reported through various methods. One study detailed the formation of 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes, showcasing the structural versatility and potential for further chemical modifications of these compounds (Fernandes et al., 2007).

Catalytic Applications

  • Imidazole derivatives have been employed as ligands in metal complexes, demonstrating catalytic activities. For instance, a ruthenium complex based on imidazole-functionalized pyridine demonstrated efficacy in the catalytic oxidation of methanol derivatives to aldehydes, highlighting the potential of these compounds in catalysis and synthetic chemistry applications (Liu et al., 2017).

Antimicrobial and Antimycobacterial Activities

  • Research on imidazole-containing compounds has also extended to their biological activities. A study on [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones revealed significant antimicrobial and antimycobacterial properties, suggesting potential applications in developing new therapeutic agents (Narasimhan et al., 2011).

Material Science and Coordination Chemistry

  • Imidazole-based compounds have found applications in materials science, particularly in the synthesis and structural characterization of coordination compounds. For example, research on iron(II) complexes with imidazole-functionalized ligands has provided insights into their solvolytic stability and potential applications in materials chemistry (Drabina et al., 2006).

Crystallography and Molecular Structure

  • The crystal structures of several imidazole derivatives have been elucidated, contributing to the understanding of their molecular geometry and interactions. Studies such as the one on the crystal structure of a methanol solvate of an imidazole-pyridine compound provide valuable information on the supramolecular assemblies and potential for designing new materials (Huang & Shu, 2013).

Future Directions

The future directions for research on “[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by imidazole derivatives, these compounds may have potential applications in the development of new drugs .

properties

IUPAC Name

(6-imidazol-1-ylpyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-8-1-2-9(11-5-8)12-4-3-10-7-12/h1-5,7,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXMQACPPMNESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557439
Record name [6-(1H-Imidazol-1-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111205-02-8
Record name 6-(1H-Imidazol-1-yl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111205-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(1H-Imidazol-1-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaBH4 (37.82 g) is added portionwise to a suspension of the imidazolyl ester of Step 2. above (9.98 g) in methanol at about 0.° C. The reaction mixture is heated to reflux for 71/2 hours, allowed to cool and stand 15 hours. Water (75 ml) is added, and the quenched reaction mixture evaporated, affording a solid residue which is suspended in water, extracted with chloroform dried over Na2SO4, filtered and evaporated, recrystallized (CHCl3), affording the desired product as a white solid. M.P.=128.5°-130° C.
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37.82 g
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75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
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[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
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[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
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[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol

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